Cas no 86541-79-9 (Astragenol)

Astragenol structure
Astragenol structure
Nombre del producto:Astragenol
Número CAS:86541-79-9
MF:C30H50O5
Megavatios:490.715010166168
CID:2036751
PubChem ID:11944583

Astragenol Propiedades químicas y físicas

Nombre e identificación

    • 20(S),24(R)-epoxylanost-9(11)-ene-3beta,6alpha,16beta,25-tetraol
    • Astragenol
    • (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol (ACI)
    • (+)-Astragenol
    • DTXSID401170200
    • HY-N7924
    • (3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
    • (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
    • MS-29123
    • CS-0138811
    • 86541-79-9
    • (1R,2S,3aS,3bS,5S,5aR,7S,9aS,11aR)-1-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,3bH,4H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthrene-2,5,7-triol
    • (3I(2),6I+/-,16I(2),20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
    • G18546
    • Lanost-9(11)-ene-3,6,16,25-tetrol, 20,24-epoxy-, (3beta,6alpha,16beta,20R,24S)-
    • DA-71087
    • Renchi: 1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1
    • Clave inchi: KNESISUQBYQIIU-LOIFQKOGSA-N
    • Sonrisas: C[C@@]12[C@@H]([C@]3(CC[C@@H](C(O)(C)C)O3)C)[C@@H](O)C[C@]1([C@@H]1C[C@H](O)[C@H]3C([C@H](CC[C@]3(C)C1=CC2)O)(C)C)C

Atributos calculados

  • Calidad precisa: 490.36582469g/mol
  • Masa isotópica única: 490.36582469g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 35
  • Cuenta de enlace giratorio: 2
  • Complejidad: 910
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 11
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 90.2Ų
  • Xlogp3: 3.8

Astragenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-N7924-10mg
Astragenol
86541-79-9 ≥98.0%
10mg
¥800 2024-04-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A939229-100mg
Astragenol
86541-79-9 98%
100mg
¥3,294.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A939229-25mg
Astragenol
86541-79-9 98%
25mg
¥1,170.00 2022-09-02
TargetMol Chemicals
TN7020-20mg
Astragenol
86541-79-9 99.30%
20mg
¥ 570 2024-05-22
TargetMol Chemicals
TN7020-10mg
Astragenol
86541-79-9 99.30%
10mg
¥ 288 2024-07-20
TargetMol Chemicals
TN7020-5mg
Astragenol
86541-79-9 99.30%
5mg
¥ 183 2024-07-20
TargetMol Chemicals
TN7020-2mg
Astragenol
86541-79-9 99.30%
2mg
¥ 123 2024-07-20
TargetMol Chemicals
TN7020-25mg
Astragenol
86541-79-9 99.30%
25mg
¥ 579 2024-07-20
TargetMol Chemicals
TN7020-50mg
Astragenol
86541-79-9 99.30%
50mg
¥ 919 2024-07-20
MedChemExpress
HY-N7924-5mg
Astragenol
86541-79-9 ≥98.0%
5mg
¥500 2024-04-17

Astragenol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  6 h, reflux
Referencia
Cleavage of ring A and formation of an unusual nor-triterpene skeleton via the Baeyer-Villiger reaction
Tag, Ozgur; et al, Tetrahedron Letters, 2012, 53(44), 5864-5867

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, 85 °C
Referencia
Smith degradation, an efficient method for the preparation of cycloastragenol from astragaloside IV
Feng, Lin-min; et al, Fitoterapia, 2014, 95, 42-50

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  6 h, reflux
Referencia
Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis
Debelec-Butuner, Bilge; et al, Steroids, 2018, 135, 9-20

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, 85 °C
Referencia
Smith degradation, an efficient method for the preparation of cycloastragenol from astragaloside IV
Feng, Lin-min; et al, Fitoterapia, 2014, 95, 42-50

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Identification of a Noncanonical Necrotic Cell Death Triggered via Enhanced Proteolysis by a Novel Sapogenol Derivative
Uner, Goklem; et al, Chemical Research in Toxicology, 2020, 33(11), 2880-2891

Astragenol Raw materials

Astragenol Preparation Products

Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:86541-79-9)Astragenol
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Pureza:≥98%
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Amadis Chemical Company Limited
(CAS:86541-79-9)Astragenol
A1039724
Pureza:99%
Cantidad:20mg
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